

# Characterization of Yadanzioside L: A Spectroscopic and Mechanistic Overview

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## Compound of Interest

Compound Name: Yadanzioside L

Cat. No.: B1682350

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This technical guide provides an in-depth look at the spectroscopic data used for the characterization of **Yadanzioside L**, a quassinoid glycoside isolated from *Brucea javanica*. The document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines typical experimental protocols for its isolation and analysis, and explores its potential mechanism of action through a representative signaling pathway.

## Spectroscopic Data for Structural Elucidation

The structural confirmation of **Yadanzioside L** relies on a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry provides the elemental composition, while one- and two-dimensional NMR experiments reveal the intricate connectivity of atoms within the molecule.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of **Yadanzioside L**.

Parameter	Value
Molecular Formula	C <sub>34</sub> H <sub>46</sub> O <sub>17</sub>
Exact Mass	726.2735 Da
Ionization Mode	Electrospray (ESI-MS)
Observed Ion	[M+Na] <sup>+</sup> , [M+H] <sup>+</sup>

## Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H and <sup>13</sup>C NMR data, typically acquired in deuterated pyridine (Pyridine-d<sub>5</sub>), are fundamental for the complete structural assignment of **Yadanzioside L**. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

<sup>1</sup>H NMR Spectroscopic Data (500 MHz, Pyridine-d<sub>5</sub>)

Atom No.	$\delta$ H (ppm)	Multiplicity	J (Hz)
3	5.60	dd	12.0, 6.0
7	4.25	d	8.0
11	4.90	br s	
12	6.10	d	8.0
15	6.35	d	5.0
1'-Glc	5.15	d	7.5
OCH <sub>3</sub>	3.75	s	
CH <sub>3</sub> -4	1.90	s	
CH <sub>3</sub> -10	1.75	s	
CH <sub>3</sub> -13	1.40	s	
Side Chain			
2'	6.90	q	7.0
3'	2.10	d	7.0
4'-OH	4.50	s	
CH <sub>3</sub> -3'	1.25	d	7.0
CH <sub>3</sub> -4'	1.50	s	
CH <sub>3</sub> -4'	1.55	s	

### <sup>13</sup>C NMR Spectroscopic Data (125 MHz, Pyridine-d<sub>5</sub>)

Atom No.	$\delta C$ (ppm)	Atom No.	$\delta C$ (ppm)
1	84.1	15	78.9
2	45.2	16	208.1
3	78.5	20	170.5
4	40.1	21	52.5
5	52.3	Glucose	
6	28.5	1'	102.5
7	79.8	2'	75.1
8	78.2	3'	78.0
9	45.8	4'	71.8
10	43.5	5'	78.9
11	71.2	6'	62.9
12	165.4	Side Chain	
13	125.1	1''	167.8
14	168.2	2''	128.9
3''	139.5		
4''	72.1		
5''	25.8		
6''	26.1		
7''	21.5		

## Experimental Protocols

The isolation and characterization of **Yadanzioside L** involve a series of chromatographic and spectroscopic techniques.

## Isolation Protocol

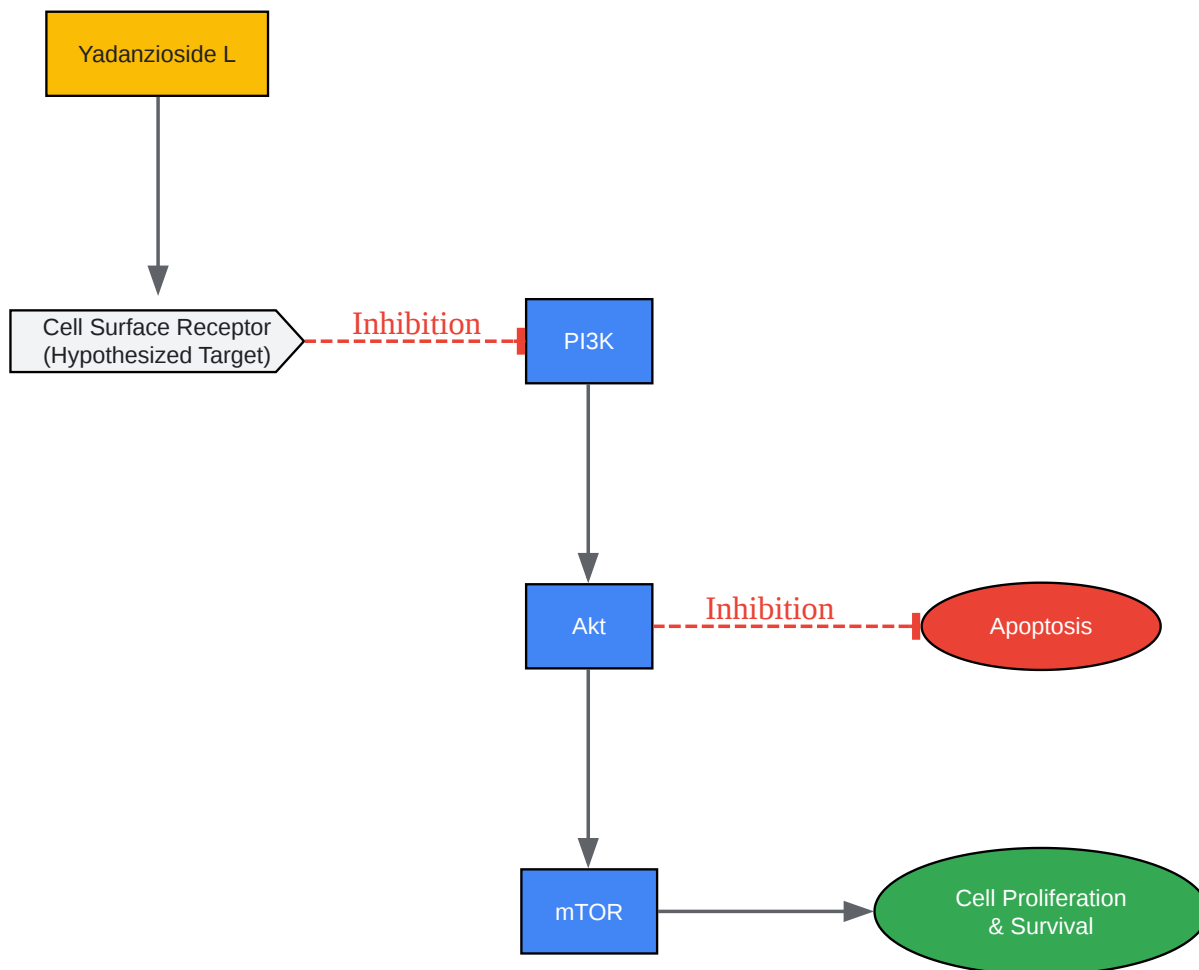
- **Extraction:** The dried and powdered seeds of *Brucea javanica* are typically extracted with methanol (MeOH) at room temperature.
- **Partitioning:** The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl<sub>3</sub>), and ethyl acetate (EtOAc), to separate compounds based on their polarity. **Yadanzioside L**, being a glycoside, is expected to be enriched in the more polar fractions.
- **Chromatography:** The polar fraction is subjected to multiple chromatographic steps for purification.
  - **Column Chromatography:** Initial separation is performed on a silica gel column using a gradient elution system, often a mixture of CHCl<sub>3</sub> and MeOH.
  - **Preparative HPLC:** Final purification is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a water/acetonitrile gradient.

## Spectroscopic Analysis

- **NMR Spectroscopy:** <sup>1</sup>H, <sup>13</sup>C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are dissolved in Pyridine-d<sub>5</sub>, and chemical shifts are referenced to the residual solvent signals.
- **Mass Spectrometry:** High-resolution mass spectra are acquired on a Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

## Potential Signaling Pathway in Antileukemic Activity

**Yadanzioside L** has demonstrated antileukemic activity. While its precise molecular targets are still under investigation, related quassinoids from *Brucea javanica* have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a plausible signaling pathway that may be affected by **Yadanzioside L**, leading to the induction of apoptosis in leukemia cells.



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Caption: Hypothetical signaling pathway for **Yadanzioside L**'s antileukemic effect.

This proposed mechanism suggests that **Yadanzioside L** may inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of programmed cell death (apoptosis). Further research is necessary to validate these specific molecular interactions.

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